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molecular formula C13H10N2O B8774185 4-imidazo[1,2-a]pyridin-8-ylPhenol

4-imidazo[1,2-a]pyridin-8-ylPhenol

Cat. No. B8774185
M. Wt: 210.23 g/mol
InChI Key: SANSIUGTQBPEEL-UHFFFAOYSA-N
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Patent
US04596872

Procedure details

Combine 25 g (0.14 mol) of cyclopropyl 4-methoxyphenyl ketone with 50 g (0.73 mol) of imidazole, and heat to 200°-225° C. for 24 hr. Isolation from 200 g of silica gel using 2% methanol/methylene chloride followed by crystallization from methanol provides the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH:11]2[CH2:13][CH2:12]2)=O)=[CH:5][CH:4]=1.[NH:14]1[CH:18]=[CH:17][N:16]=[CH:15]1>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[C:15]3[N:14]([CH:18]=[CH:17][N:16]=3)[CH:12]=[CH:13][CH:11]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C1CC1
Name
Quantity
50 g
Type
reactant
Smiles
N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Isolation from 200 g of silica gel using 2% methanol/methylene chloride followed by crystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C=1C=2N(C=CC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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